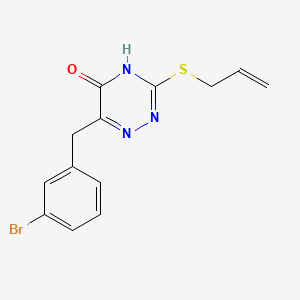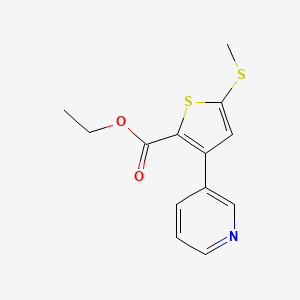
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered attention in various fields of scientific research This compound is known for its unique structural features, which include a chromene core, a thiazole ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves a multi-step process. One common method starts with the preparation of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, which is then reacted with 4-phenyl-1,3-thiazol-2-ylhydrazine under specific conditions to form the desired hydrazone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to amines.
Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets. The chromene and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions. The hydrazone linkage can also participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-4H-chromene-3-carbaldehyde: Shares the chromene core but lacks the thiazole and hydrazone moieties.
4-phenyl-1,3-thiazol-2-ylhydrazine: Contains the thiazole and hydrazone linkage but lacks the chromene core.
Uniqueness
The uniqueness of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both chromene and thiazole rings, along with the hydrazone linkage, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H12ClN3O2S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
6-chloro-3-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]chromen-4-one |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-6-7-17-15(8-14)18(24)13(10-25-17)9-21-23-19-22-16(11-26-19)12-4-2-1-3-5-12/h1-11H,(H,22,23)/b21-9+ |
InChI Key |
PXYDECRSTWPRFB-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=COC4=C(C3=O)C=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl ether](/img/structure/B13376398.png)
![N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13376406.png)


![(3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B13376425.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13376439.png)
![2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B13376443.png)
![1-(Phenylmethyl)spiro[piperidine-4,4a(2)-[4H]tetrazolo[1,5-a]thieno[2,3-f][1,4]diazepin]-6a(2)(5a(2)H)-one](/img/structure/B13376444.png)

![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)

